
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide, also known as MCCB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MCCB is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also activates the AMP-activated protein kinase pathway, which plays a role in regulating cellular metabolism and energy homeostasis. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also reduces the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to reduce pain in animal models by inhibiting the activity of the COX-2 enzyme. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
実験室実験の利点と制限
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is readily synthesized using various methods and has been optimized to produce high yields. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also shown promising results in various scientific research studies, indicating its potential therapeutic properties. However, there are limitations to using 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments. Its potential toxicity and side effects need to be further studied. Additionally, its efficacy in human clinical trials needs to be evaluated.
将来の方向性
There are several future directions for the study of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Further research is needed to evaluate its potential toxicity and side effects. The efficacy of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in human clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Additionally, the mechanisms of action of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be further studied to determine its full therapeutic potential. Finally, the synthesis methods of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be optimized to produce higher yields and reduce costs.
合成法
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-methylcyclohexanone and 2-aminothiophenol followed by the reaction with chloroacetyl chloride. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide followed by the reaction with chloroacetyl chloride. These methods have been optimized to produce high yields of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide.
科学的研究の応用
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



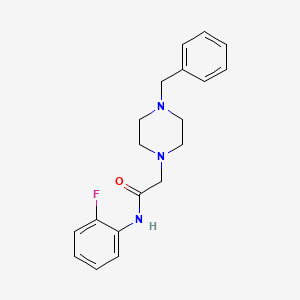
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
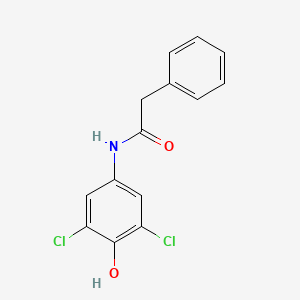
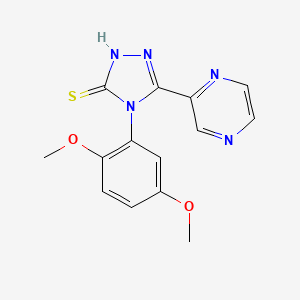
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
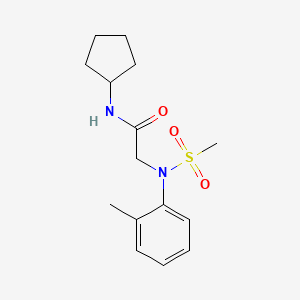
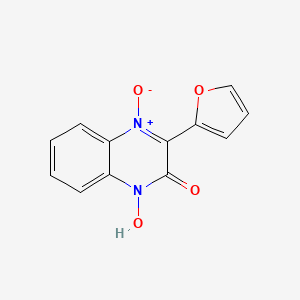
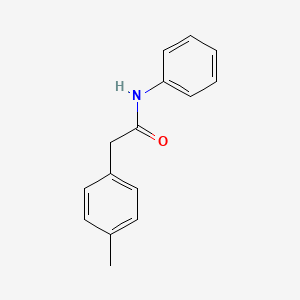
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)